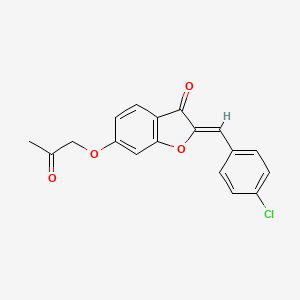

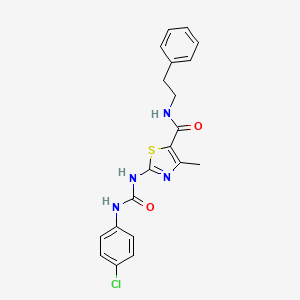

![molecular formula C3H2N6O2 B2426475 3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole CAS No. 339255-72-0](/img/structure/B2426475.png)

3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound . It has been used to detect trace amounts of mercuric ion in aqueous solution .

Synthesis Analysis

The synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a similar compound, has been extensively studied . Various routes have been utilized for its synthesis, including changes in morphology by varying solvent systems, and the use of metal oxides and other catalysts to enhance or diminish the thermal decomposition temperature of NTO .Molecular Structure Analysis

The molecular structure of 3-nitro-1H-1,2,4-triazole includes a 1,2,4-triazole ring substituted with a nitro group . The vacuum, water-effect, and ethanol-effect morphology of 3-nitro-1,2,4-triazole-5-one (NTO) has been simulated using the attachment energy model by the molecular dynamics (MD) simulation method .Chemical Reactions Analysis

The chemical reactions of 3-nitro-1,2,4-triazol-5-one (NTO) have been studied, particularly in the context of its use as a high energetic material . Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1,2,4-triazole include its crystallographic data . The vacuum, water-effect, and ethanol-effect morphology of 3-nitro-1,2,4-triazole-5-one (NTO) has been simulated using the attachment energy model by the molecular dynamics (MD) simulation method .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1,2,4-Triazoles and their derivatives have shown significant anticancer activities . They can interact with different target receptors, leading to their broad-spectrum biological activities . For example, Letrozole, Anastrozole, and Vorozole are anticancer drugs that have been very effective .

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties . They can be used to develop new drugs for treating various bacterial infections .

Analgesic and Anti-inflammatory Applications

1,2,4-Triazoles and their derivatives have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of pain relief and anti-inflammatory drugs .

Antioxidant Applications

These compounds have shown antioxidant activities . They can be used in the development of drugs for diseases caused by oxidative stress .

Antiviral Applications

1,2,4-Triazoles and their derivatives have demonstrated antiviral properties . For instance, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .

Enzyme Inhibitor Applications

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of drugs targeting these enzymes .

Antitubercular Applications

1,2,4-Triazoles and their derivatives have shown antitubercular activities . They can be used in the development of drugs for treating tuberculosis .

Applications in Propellants and Explosives

High nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, have been studied for their usefulness in a variety of applications, including propellants and explosives .

Wirkmechanismus

Target of Action

3-Nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole, also known as nitrotriazolone, is a high energetic material . It is primarily used as a substitute for highly sensitive high energetic materials that are thermally and photochemically less stable . The primary targets of this compound are the energetic materials it is designed to replace.

Mode of Action

The compound interacts with its targets by providing a thermally stable and less sensitive alternative . It is designed to detonate under specific conditions, providing a controlled release of energy .

Biochemical Pathways

It is known that the compound can enhance the thermal decomposition of energetic materials, thereby improving their performance .

Result of Action

The primary result of the action of 3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole is the controlled release of energy. This can be used in a variety of applications, from propellants to high explosives .

Action Environment

The action of 3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole can be influenced by various environmental factors. For instance, the presence of water or ethanol can affect the growth rate of NTO surfaces . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Safety and Hazards

Safety precautions for handling 3-nitro-1,2,4-triazole include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for the study of 3-nitro-1,2,4-triazol-5-one (NTO) include its potential use as a substitute for highly sensitive high energetic materials that are thermally and photochemically less stable . Research is being carried out to enhance the performance of these energetic materials by adding catalysts, modifying the existing energetic materials to increase their performance, creating so-called cocrystals or by synthesizing new energetic materials .

Eigenschaften

IUPAC Name |

5-nitro-5H-[1,2,4]triazolo[3,4-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N6O2/c10-9(11)3-7-6-2-5-4-1-8(2)3/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDIWIXRSZUWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C2N1C(N=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2426395.png)

![N1-(3-chloro-2-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2426400.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2426409.png)

![N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2426410.png)

![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)